1-(2-chloro-6-fluorophenyl)-N-(4-ethoxybenzyl)methanesulfonamide
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Overview
Description
1-(2-chloro-6-fluorophenyl)-N-[(4-ethoxyphenyl)methyl]methanesulfonamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a combination of chloro, fluoro, ethoxy, and methanesulfonamide groups, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-6-fluorophenyl)-N-[(4-ethoxyphenyl)methyl]methanesulfonamide typically involves multiple steps, starting with the preparation of the core phenyl rings. The process often includes:
Halogenation: Introduction of chloro and fluoro groups to the phenyl ring.
Ethoxylation: Addition of the ethoxy group to the phenyl ring.
Sulfonamidation: Formation of the methanesulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-6-fluorophenyl)-N-[(4-ethoxyphenyl)methyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-chloro-6-fluorophenyl)-N-[(4-ethoxyphenyl)methyl]methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-chloro-6-fluorophenyl)-N-[(4-ethoxyphenyl)methyl]methanesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The pathways involved can include modulation of signal transduction, inhibition of protein synthesis, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorophenyl)-N-[(4-ethoxyphenyl)methyl]methanesulfonamide
- 1-(2-fluorophenyl)-N-[(4-ethoxyphenyl)methyl]methanesulfonamide
- 1-(2-chloro-6-fluorophenyl)-N-[(4-methoxyphenyl)methyl]methanesulfonamide
Uniqueness
1-(2-chloro-6-fluorophenyl)-N-[(4-ethoxyphenyl)methyl]methanesulfonamide is unique due to the presence of both chloro and fluoro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these groups with the ethoxy and methanesulfonamide functionalities makes it a versatile compound for various applications.
Properties
Molecular Formula |
C16H17ClFNO3S |
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Molecular Weight |
357.8 g/mol |
IUPAC Name |
1-(2-chloro-6-fluorophenyl)-N-[(4-ethoxyphenyl)methyl]methanesulfonamide |
InChI |
InChI=1S/C16H17ClFNO3S/c1-2-22-13-8-6-12(7-9-13)10-19-23(20,21)11-14-15(17)4-3-5-16(14)18/h3-9,19H,2,10-11H2,1H3 |
InChI Key |
PUZWMVRARFLXHT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNS(=O)(=O)CC2=C(C=CC=C2Cl)F |
Origin of Product |
United States |
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